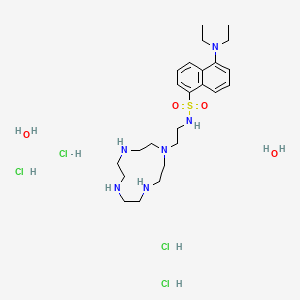

Dansylaminoethyl-cyclen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansylaminoethyl-cyclen typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds through the nucleophilic substitution of the chloride group by the amine groups of cyclen, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dansylaminoethyl-cyclen undergoes various chemical reactions, including:

Substitution Reactions: The dansyl group can participate in substitution reactions, particularly nucleophilic substitutions.

Complexation Reactions: The cyclen moiety can form complexes with metal ions, especially zinc, due to its multiple nitrogen donor atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

Complexation Reactions: Metal salts such as zinc chloride or zinc acetate are used, and the reactions are conducted in aqueous or mixed aqueous-organic solvents.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives of this compound, depending on the nucleophile used.

Complexation Reactions: The major products are metal complexes, such as zinc-Dansylaminoethyl-cyclen complexes, which exhibit enhanced fluorescence properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dansylaminoethyl-cyclen primarily involves its ability to bind to metal ions, particularly zinc. The cyclen moiety provides multiple nitrogen donor atoms that coordinate with the metal ion, while the dansyl group acts as a fluorescent reporter. Upon binding to zinc, the fluorescence of the dansyl group is significantly enhanced, allowing for the detection and quantification of zinc ions in various systems .

Comparison with Similar Compounds

Similar Compounds

Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound of Dansylaminoethyl-cyclen, used in various metal complexation studies.

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): A reagent used to introduce the dansyl group into molecules.

Carbamoylmethyl-cyclen: A cyclen derivative functionalized with carbamoylmethyl groups, used as a selective fluorescent probe for metal ions.

Uniqueness

This compound is unique due to its dual functionality: the cyclen moiety provides strong metal-binding capabilities, while the dansyl group offers fluorescent properties. This combination makes it particularly useful as a fluorescent probe for detecting metal ions and studying biological processes involving zinc .

Biological Activity

Dansylaminoethyl-cyclen (DAEC) is a fluorescent probe that has garnered attention in biological research due to its unique properties and applications in cellular imaging and zinc ion detection. This article explores the biological activities, mechanisms, and research findings associated with DAEC, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of cyclen, a cyclic polyamine, modified with a dansyl group that imparts fluorescent properties. The structure allows for selective binding to metal ions, particularly zinc, which is crucial in various biological processes.

Biological Activity

1. Zinc Detection and Cellular Imaging

DAEC is primarily utilized for visualizing intracellular zinc levels. Research indicates that DAEC effectively binds to Zn²⁺ ions, allowing for real-time monitoring of zinc distribution within cells. For instance, in studies involving prostate cancer cell lines (PC-3 and LNCaP), DAEC was employed to demonstrate the localization of zinc and its role in apoptosis induction:

- Zinc-Induced Apoptosis : In these studies, it was found that increased intracellular zinc levels correlated with elevated apoptosis rates. The mechanism involved the translocation of the TR3 protein and cytochrome c release from mitochondria, indicating a pathway through which zinc influences cell death .

2. Fluorescence Characteristics

The fluorescence properties of DAEC make it an excellent candidate for cellular studies. Upon binding with Zn²⁺, DAEC exhibits a significant increase in fluorescence intensity, which can be quantitatively measured. The excitation and emission wavelengths are typically around 323 nm and 528 nm, respectively .

Case Studies

Study 1: Zinc Accumulation in Cancer Cells

In a study focused on prostate cancer cells treated with zinc, DAEC was used to visualize intracellular zinc levels. The results indicated:

- Zinc Accumulation : High levels of zinc were observed in both PC-3 and LNCaP cells post-treatment.

- Apoptotic Response : The study highlighted a dose-dependent increase in apoptosis correlating with zinc concentration .

Study 2: Selective Sensing of Zinc

Another investigation utilized DAEC to develop a polymeric sensor for selective detection of aspartic acid (Asp) and glutamic acid (Glu). The polymer exhibited specific fluorescence quenching in the presence of these amino acids, demonstrating DAEC's versatility beyond metal ion sensing .

Data Tables

| Parameter | Value |

|---|---|

| Excitation Wavelength | 323 nm |

| Emission Wavelength | 528 nm |

| Dissociation Constant (Kd) | 30 μM |

| IC50 for Apoptosis Induction | Varies by cell type |

| Cell Line | Zinc Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| PC-3 | 10 | 25 |

| LNCaP | 20 | 30 |

Properties

IUPAC Name |

5-(diethylamino)-N-[2-(1,4,7,10-tetrazacyclododec-1-yl)ethyl]naphthalene-1-sulfonamide;dihydrate;tetrahydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N6O2S.4ClH.2H2O/c1-3-30(4-2)23-9-5-8-22-21(23)7-6-10-24(22)33(31,32)28-17-20-29-18-15-26-13-11-25-12-14-27-16-19-29;;;;;;/h5-10,25-28H,3-4,11-20H2,1-2H3;4*1H;2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBTXNBUNXJGRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3CCNCCNCCNCC3.O.O.Cl.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48Cl4N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.